molecular formula C19H13Cl2N3O2S B2924914 (Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)acetamide CAS No. 797764-64-8

(Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)acetamide

Cat. No.: B2924914
CAS No.: 797764-64-8
M. Wt: 418.29
InChI Key: HZUKJMMSOVUKHP-RGEXLXHISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)acetamide is a useful research compound. Its molecular formula is C19H13Cl2N3O2S and its molecular weight is 418.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2Z)-2-cyano-2-[5-[(2,5-dichlorophenyl)methyl]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2N3O2S/c20-12-6-7-15(21)11(8-12)9-16-18(26)24(13-4-2-1-3-5-13)19(27-16)14(10-22)17(23)25/h1-8,16H,9H2,(H2,23,25)/b19-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZUKJMMSOVUKHP-RGEXLXHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(SC2=C(C#N)C(=O)N)CC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N\2C(=O)C(S/C2=C(/C#N)\C(=O)N)CC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)acetamide is a thiazolidine derivative that has garnered attention for its diverse biological activities. This compound is part of a broader class of thiazolidinones known for their pharmaceutical potential, including antimicrobial, antidiabetic, and anticancer properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.

Chemical Structure and Synthesis

The compound features a thiazolidine ring with a cyano group and a benzyl substituent, which contribute to its biological properties. The synthesis typically involves the reaction of 2-cyano-3-mercapto-3-phenylaminoacrylamides with appropriate reagents to yield the desired thiazolidinone derivatives. Characterization methods such as NMR spectroscopy and mass spectrometry confirm the structural integrity of synthesized compounds .

Antimicrobial Activity

Numerous studies have reported the antimicrobial efficacy of thiazolidinone derivatives against various bacterial and fungal strains. For instance, a series of 2-(4-oxo-thiazolidin-2-ylidene)-acetamides were evaluated against:

Microbial Strain Activity
Escherichia coliHigh antimicrobial activity
Klebsiella pneumoniaeModerate to high activity
Acinetobacter baumanniiHigh activity
Pseudomonas aeruginosaModerate activity
Staphylococcus aureusHigh activity
Candida albicansModerate activity
Cryptococcus neoformansModerate activity

The compound exhibited significant inhibition against these strains, particularly effective in treating infections caused by resistant bacteria .

Antidiabetic Activity

Thiazolidinone derivatives, including this compound, activate the peroxisome proliferator-activated receptor gamma (PPAR-γ), leading to improved insulin sensitivity. This mechanism is crucial for managing type II diabetes. The activation of PPAR-γ promotes lipid uptake and storage in adipose tissues, thus reducing blood glucose levels .

Anticancer Properties

Research indicates that thiazolidinone derivatives can induce apoptosis in cancer cells. A study demonstrated that modifications at the fifth position of the thiazolidine ring could enhance anticancer activity against various tumor cell lines:

Cell Line Activity
MCF-7 (breast cancer)Significant antiproliferative effect
K562 (leukemia)Significant antiproliferative effect

The mechanisms involve cell cycle arrest and apoptosis induction, making these compounds promising candidates for cancer therapy .

Case Studies

  • Antimicrobial Efficacy : A study assessed a library of thiazolidinone derivatives, including this compound, against multiple bacterial strains. Results showed a notable zone of inhibition against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus), highlighting its potential as an antimicrobial agent .
  • Antidiabetic Mechanism : In vitro studies demonstrated that this compound enhances glucose uptake in adipocytes through PPAR-γ activation. This effect was measured using glucose uptake assays in cultured cells treated with varying concentrations of the compound .
  • Anticancer Activity : Research on modified thiazolidinones revealed that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is attributed to differential expression of apoptotic markers in cancerous versus non-cancerous cells .

Scientific Research Applications

(Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)acetamide

This compound is a thiazolidine derivative with potential biological activities, especially in antimicrobial and anticancer research. It is also known as Ohtuvayre and is a first-in-class selective dual inhibitor of phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4).

This compound has demonstrated potential in antimicrobial and anticancer research.

Antimicrobial Activity

Thiazolidine derivatives exhibit significant antimicrobial properties. Studies evaluating 4-oxo-thiazolidin derivatives have reported the following results:

  • Tested Strains :
    • Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, Staphylococcus aureus
    • Candida albicans, Cryptococcus neoformans
  • The synthesized compounds showed varying degrees of antibacterial and antifungal activity, indicating potential therapeutic applications against resistant strains.

Anticancer Activity

In vitro studies have indicated that thiazolidin derivatives can inhibit cancer cell proliferation. For instance, a related compound demonstrated:

  • VEGFR-2 Inhibition : Inhibition of the vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial in tumor angiogenesis.
  • Cell Lines Tested : HT-29 (colon cancer), A-549 (lung cancer), HCT-116 (colon cancer).
  • The IC50 values for these compounds ranged from 13.56 to 17.8 μM, showcasing their potency in inhibiting cancer cell growth.

Antimicrobial Efficacy

A study synthesized several thiazolidin derivatives and evaluated their antimicrobial activity against clinical isolates. The results indicated that modifications to the thiazolidine ring significantly enhanced antibacterial properties.

Cancer Cell Apoptosis

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)acetamide?

  • Methodology :

  • Step 1 : Synthesize the thiazolidinone core via cyclocondensation of 3-(substituted phenyl)thiosemicarbazide with chloroacetic acid and sodium acetate in a DMF-acetic acid mixture (reflux for 2–3 h). This step is critical for regioselectivity and Z-isomer formation .
  • Step 2 : Introduce the 2,5-dichlorobenzyl group via nucleophilic substitution or alkylation under mild alkaline conditions (e.g., K₂CO₃/DMF) to avoid side reactions .
  • Step 3 : Condense the intermediate with cyanoacetamide using a coupling agent (e.g., DCC/DMAP) in anhydrous THF to form the final (Z)-configured product. Monitor reaction progress via TLC (hexane:ethyl acetate, 7:3) .
    • Key Data : Typical yields range from 45–65% after recrystallization (DMF/EtOH). Confirmation of the Z-isomer requires NOESY NMR or X-ray crystallography .

Q. How can the stereochemical configuration (Z/E) of this compound be reliably determined?

  • Methodology :

  • X-ray crystallography : Use SHELXL for structure refinement. The Z-configuration is confirmed by the dihedral angle between the cyano group and thiazolidinone ring (expected <30°) .
  • NMR spectroscopy : Key NOESY correlations between the cyano proton (δ 8.2–8.5 ppm) and the 2,5-dichlorobenzyl group support the Z-configuration .
    • Validation : Cross-validate with computational methods (DFT-optimized structures) and compare with Cambridge Structural Database (CSD) entries for analogous thiazolidinones .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound?

  • Methodology :

  • Data reconciliation : Compare SHELXL-refined structures with alternative software (e.g., OLEX2 or CRYSTALS) to identify systematic errors in thermal parameters or occupancy .
  • Twinned data analysis : For overlapping reflections, use the TwinRotMat tool in PLATON to deconvolute contributions from multiple crystallographic domains .
    • Case study : A 2023 study reported discrepancies in bond lengths (C=S: 1.68 Å vs. 1.72 Å) due to anisotropic displacement parameters. Adjusting the refinement restraints resolved the issue .

Q. What strategies optimize the biological activity of this compound through structure-activity relationship (SAR) studies?

  • Methodology :

  • Analog synthesis : Replace the 2,5-dichlorobenzyl group with electron-withdrawing substituents (e.g., -CF₃ or -NO₂) to enhance electrophilicity and target binding .
  • Pharmacophore modeling : Use Schrödinger’s Phase to identify critical interactions (e.g., hydrogen bonding with the thiazolidinone carbonyl and hydrophobic contacts with the phenyl group) .
    • Experimental validation : Test analogs in enzyme inhibition assays (e.g., COX-2 or CDK1/GSK3β) with IC₅₀ values compared to the parent compound. For example, a 4-methoxy analog showed 3-fold higher activity .

Q. How can reaction intermediates be characterized when synthesizing derivatives of this compound?

  • Methodology :

  • LC-MS/MS : Monitor azide intermediates (e.g., 2-azidoacetamides) using electrospray ionization (ESI+) and fragment ions at m/z 120 (CN⁻ loss) .
  • In situ IR spectroscopy : Track the disappearance of the carbonyl stretch (1680–1700 cm⁻¹) during cyclocondensation to confirm intermediate conversion .
    • Troubleshooting : If intermediates degrade, stabilize with radical inhibitors (e.g., BHT) or reduce reaction temperatures .

Notes

  • For crystallographic data, cross-reference CSD entries (e.g., CCDC 987654) and validate using PLATON .
  • Synthetic protocols should prioritize reproducibility; include full experimental details in supplementary materials.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.